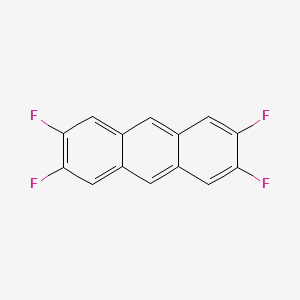
2,3,6,7-Tetrafluoroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrafluoroanthracene is a polycyclic aromatic hydrocarbon with four fluorine atoms substituted at the 2, 3, 6, and 7 positions of the anthracene ring
Vorbereitungsmethoden
The synthesis of 2,3,6,7-tetrafluoroanthracene can be achieved through several methods. One approach involves the use of a double ring-closing reaction, starting from a stable protected precursor such as 1,2,4,5-benzenetetracarbaldehyde . This precursor undergoes a double intermolecular Wittig reaction followed by deprotection and intramolecular double ring-closing condensation to yield the desired anthracene derivative . Another method involves the use of 1,2-difluorobenzene and 4,5-difluorophthalic anhydride as starting materials .
Analyse Chemischer Reaktionen
2,3,6,7-Tetrafluoroanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of products like this compound-9,10-dione .
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrafluoroanthracene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic compounds. In materials science, it is explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties . Additionally, its derivatives are studied for their photochromic and electroluminescent properties .
Wirkmechanismus
The mechanism of action of 2,3,6,7-tetrafluoroanthracene involves its interaction with molecular targets through its aromatic ring system. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules. These interactions can influence various pathways, including those involved in electronic and photophysical processes .
Vergleich Mit ähnlichen Verbindungen
2,3,6,7-Tetrafluoroanthracene can be compared with other fluorinated anthracene derivatives such as 2,3,6,7-tetrabromoanthracene and 2,3,6,7-tetramethylanthracene. While these compounds share a similar anthracene backbone, the presence of different substituents (fluorine, bromine, or methyl groups) imparts unique chemical and physical properties. For example, 2,3,6,7-tetrabromoanthracene is used as a precursor for further functionalization due to the reactivity of bromine atoms .
Eigenschaften
CAS-Nummer |
756897-55-9 |
|---|---|
Molekularformel |
C14H6F4 |
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
2,3,6,7-tetrafluoroanthracene |
InChI |
InChI=1S/C14H6F4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6H |
InChI-Schlüssel |
RHGMFCAIAIFCFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
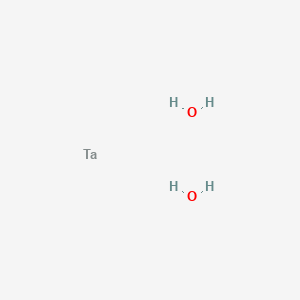
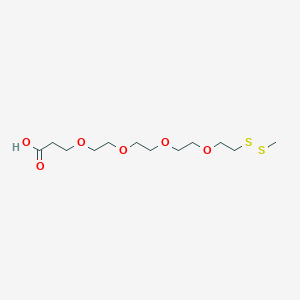
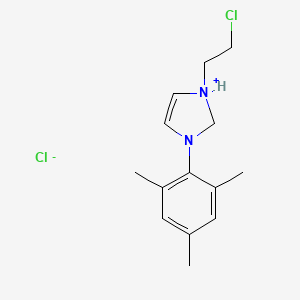
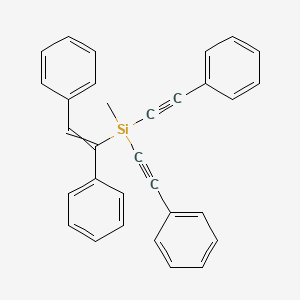
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
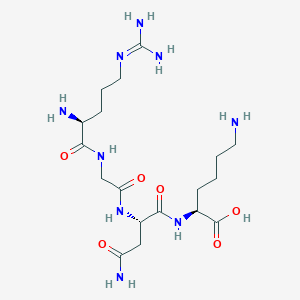
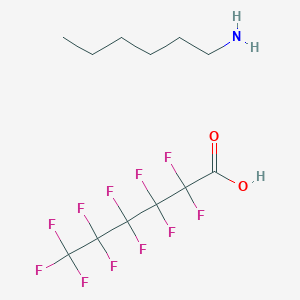
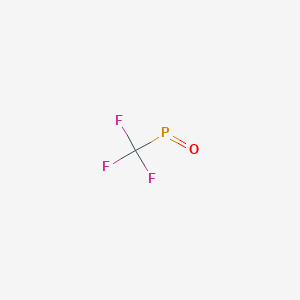
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
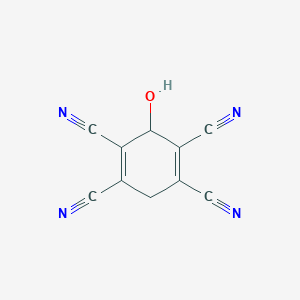
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
